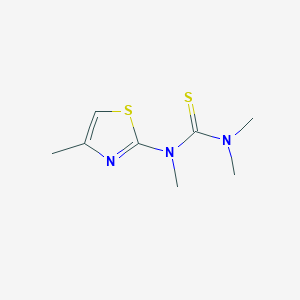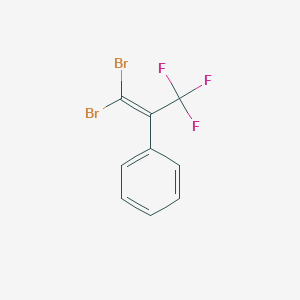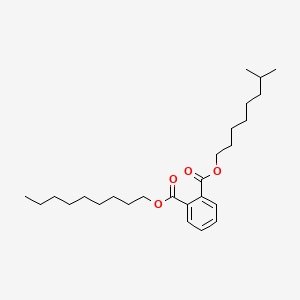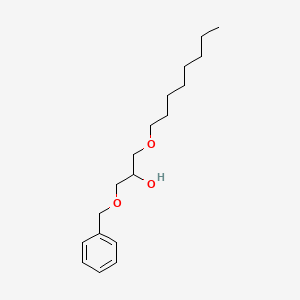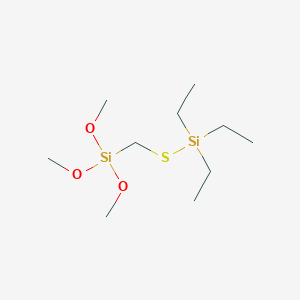
6,6-Diethyl-3,3-dimethoxy-2-oxa-5-thia-3,6-disilaoctane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6-Diethyl-3,3-dimethoxy-2-oxa-5-thia-3,6-disilaoctane is a chemical compound known for its unique structure and properties It contains both silicon and sulfur atoms, which contribute to its distinct chemical behavior
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Diethyl-3,3-dimethoxy-2-oxa-5-thia-3,6-disilaoctane typically involves the reaction of diethylsilane with a suitable sulfur-containing reagent under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6,6-Diethyl-3,3-dimethoxy-2-oxa-5-thia-3,6-disilaoctane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenated reagents such as bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce silanes or siloxanes.
Wissenschaftliche Forschungsanwendungen
6,6-Diethyl-3,3-dimethoxy-2-oxa-5-thia-3,6-disilaoctane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce silicon and sulfur atoms into target molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which 6,6-Diethyl-3,3-dimethoxy-2-oxa-5-thia-3,6-disilaoctane exerts its effects involves interactions with various molecular targets. The silicon and sulfur atoms in the compound can form bonds with other atoms, leading to the formation of new chemical structures. These interactions can affect the compound’s reactivity and stability, influencing its behavior in different chemical environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,6-Dimethyl-3,3-dimethoxy-2-oxa-5-thia-3,6-disilaoctane: Similar structure but with methyl groups instead of ethyl groups.
6,6-Diethyl-3,3-dimethoxy-2-oxa-5-thia-3,6-disilaoctane: Another variant with different substituents.
Uniqueness
This compound is unique due to its specific combination of silicon and sulfur atoms, which imparts distinct chemical properties
Eigenschaften
CAS-Nummer |
95454-55-0 |
|---|---|
Molekularformel |
C10H26O3SSi2 |
Molekulargewicht |
282.55 g/mol |
IUPAC-Name |
triethyl(trimethoxysilylmethylsulfanyl)silane |
InChI |
InChI=1S/C10H26O3SSi2/c1-7-15(8-2,9-3)14-10-16(11-4,12-5)13-6/h7-10H2,1-6H3 |
InChI-Schlüssel |
ZZHIUNIFEKXRMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)SC[Si](OC)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


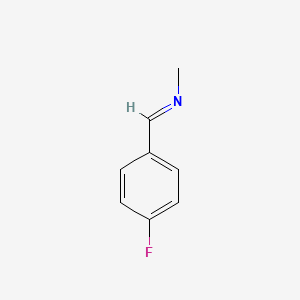
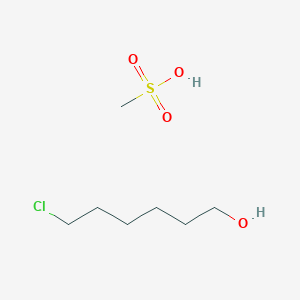

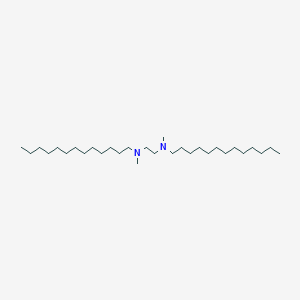
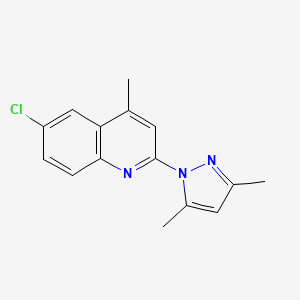
![[5-Methyl-2-(prop-1-en-2-yl)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol](/img/structure/B14339560.png)

